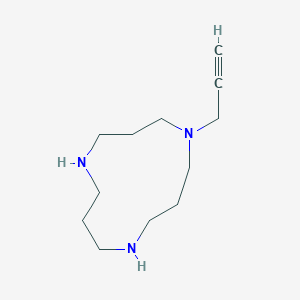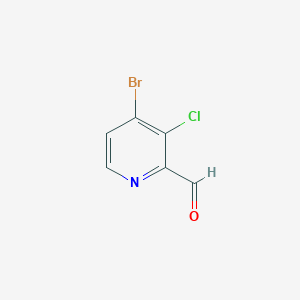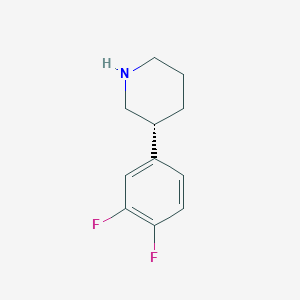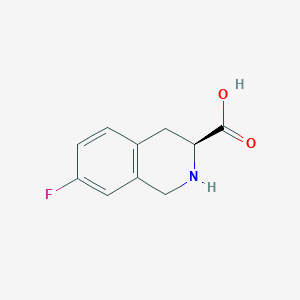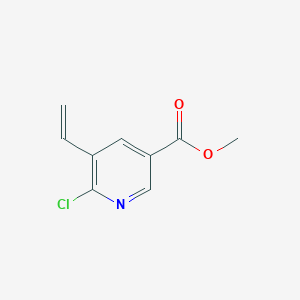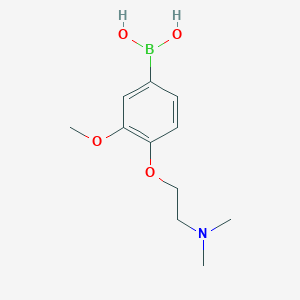![molecular formula C13H19BN2O2S B11755054 [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea](/img/structure/B11755054.png)
[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea: is an organic compound that features a boron-containing dioxaborolane ring and a thiourea group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea typically involves the reaction of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with an isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, reaction control, and purification. The use of continuous flow reactors could also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The thiourea group can undergo nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Coupling Reactions: The dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts, aryl halides, and bases like potassium phosphate or cesium carbonate.
Major Products:
Substitution Reactions: Products include various thiourea derivatives depending on the substituents introduced.
Coupling Reactions: Products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the development of probes for detecting specific biomolecules.
Industry:
Mechanism of Action
The mechanism of action of [4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea involves its ability to form stable complexes with various metal ions and organic molecules. The dioxaborolane ring can coordinate with metal centers, while the thiourea group can form hydrogen bonds and other interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline]: Similar structure but lacks the thiourea group.
[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonamide: Contains a sulfonamide group instead of a thiourea group.
Uniqueness:
Properties
Molecular Formula |
C13H19BN2O2S |
|---|---|
Molecular Weight |
278.2 g/mol |
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C13H19BN2O2S/c1-12(2)13(3,4)18-14(17-12)9-5-7-10(8-6-9)16-11(15)19/h5-8H,1-4H3,(H3,15,16,19) |
InChI Key |
ZUVQVHPYOHBZBB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


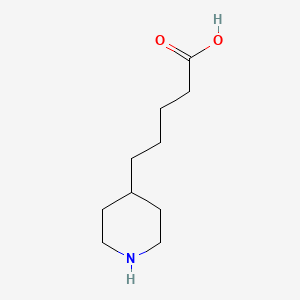
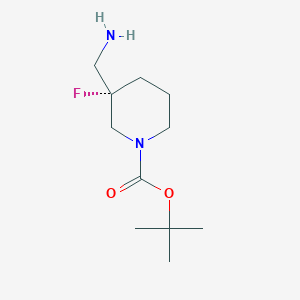
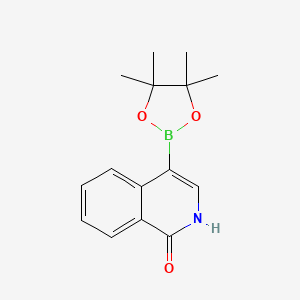
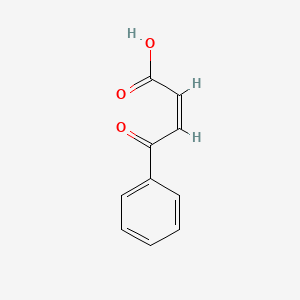
![tert-Butyl (R)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11754994.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine](/img/structure/B11755005.png)
![[(2-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755013.png)
